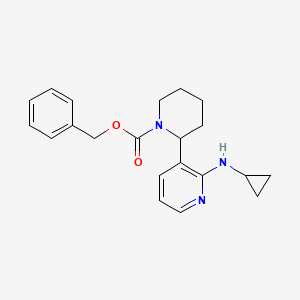
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a piperidine ring, a pyridine ring, and a cyclopropylamino group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation and storage are essential to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidine Derivatives: These include various substituted piperidines used in pharmaceuticals and agrochemicals.
Pyridine Derivatives: These include compounds like nicotinamide and pyridoxine, which have biological and therapeutic significance.
Uniqueness
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylamino group and the benzyl ester moiety distinguishes it from other similar compounds, providing unique chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzyl 2-[2-(cyclopropylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H25N3O2/c25-21(26-15-16-7-2-1-3-8-16)24-14-5-4-10-19(24)18-9-6-13-22-20(18)23-17-11-12-17/h1-3,6-9,13,17,19H,4-5,10-12,14-15H2,(H,22,23) |
InChI Key |
UHHIZLQRAIJHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)NC3CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















